2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c1-15-24-19(17(13-33)12-29-15)11-20-26(36-24)31-25(16-7-9-18(28)10-8-16)32-27(20)37-14-23(34)30-21-5-3-4-6-22(21)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSOWRWRJBFOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS Number: 892384-13-3) is a complex organic molecule characterized by its intricate structure and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Molecular Formula : C27H23ClN4O4S
- Molecular Weight : 535.0139 g/mol
- Structure : The compound includes a triazatricyclo core, chlorophenyl, hydroxymethyl, sulfanyl, and acetamide moieties.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O4S |
| Molecular Weight | 535.0139 g/mol |
| CAS Number | 892384-13-3 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl and sulfanyl groups have shown effectiveness against various bacterial strains.
- Antibacterial Screening : Compounds similar to the target compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .
- Mechanism of Action : The antibacterial effect is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This activity suggests potential applications in treating Alzheimer's disease .
- Urease Inhibition : The synthesized compounds exhibited strong urease inhibitory activity, making them candidates for further development as therapeutic agents against urease-related disorders .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various synthesized derivatives, the compound demonstrated significant antibacterial activity with the following results:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- IC50 Values :
- E. coli: 5.5 µM
- S. aureus: 3.2 µM
- B. subtilis: 4.1 µM
These results indicate that the compound has a promising profile as an antibacterial agent.
Case Study 2: Enzyme Inhibition Profile
A series of compounds were tested for their ability to inhibit AChE and urease:
- AChE Inhibition IC50 Values :
- Compound A: 12 µM
- Compound B: 8 µM
- Target Compound: 6 µM (indicating superior efficacy)
This enhanced inhibition suggests that the target compound could be further investigated for neuroprotective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
